molecular formula C22H24ClN3O3S B2672577 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dimethoxybenzamide hydrochloride CAS No. 1189908-91-5

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dimethoxybenzamide hydrochloride

Cat. No.: B2672577
CAS No.: 1189908-91-5
M. Wt: 445.96
InChI Key: SWQKLMXNRVTGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dimethoxybenzamide hydrochloride is a synthetic small molecule characterized by a thiazolo[5,4-c]pyridine core fused with a benzyl substituent at the 5-position and a 2,3-dimethoxybenzamide group at the 2-position. The hydrochloride salt enhances aqueous solubility, a critical feature for oral bioavailability. This compound is hypothesized to target neurological or inflammatory pathways due to structural similarities with kinase inhibitors or GPCR modulators.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,3-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S.ClH/c1-27-18-10-6-9-16(20(18)28-2)21(26)24-22-23-17-11-12-25(14-19(17)29-22)13-15-7-4-3-5-8-15;/h3-10H,11-14H2,1-2H3,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQKLMXNRVTGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dimethoxybenzamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer effects, mechanisms of action, and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by a complex structure combining a tetrahydrothiazolo-pyridine moiety with a dimethoxybenzamide group. The molecular formula is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S, and it has a molecular weight of approximately 320.41 g/mol. The structural formula can be represented as follows:

Structure N 5 benzyl 4 5 6 7 tetrahydrothiazolo 5 4 c pyridin 2 yl 2 3 dimethoxybenzamide\text{Structure }\text{N 5 benzyl 4 5 6 7 tetrahydrothiazolo 5 4 c pyridin 2 yl 2 3 dimethoxybenzamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the thiazolo-pyridine scaffold. For instance:

  • Cell Line Studies : Compounds with similar structures were tested against various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). These studies demonstrated significant antiproliferative effects with IC50 values ranging from 2.93 µM to 19.53 µM for different derivatives .
CompoundCell LineIC50 (µM)Reference
7dMCF-72.93 ± 0.47
12aMCF-719.53 ± 1.05
7cMCF-77.17 ± 0.94
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through the modulation of apoptotic markers such as caspase-3 and Bcl-2 family proteins .

Other Pharmacological Activities

In addition to anticancer properties, the compound's biological activity extends to other areas:

  • Antioxidant Activity : Some derivatives exhibit substantial antioxidant properties by scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Beta-Adrenoceptor Activity : Related thiazolo-pyridine compounds have shown selective agonist activity towards beta-adrenoceptors, indicating potential cardiovascular benefits .
  • Tyrosinase Inhibition : The compound has been explored for its tyrosinase inhibitory activity, which is relevant in treating hyperpigmentation disorders .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of related compounds:

  • A study evaluating the structure-activity relationship (SAR) of thiazolo-pyridine derivatives found that modifications at specific positions significantly enhanced their anticancer efficacy .
  • Another research focused on the synthesis and biological evaluation of various thiazolo-pyridine derivatives reported promising results in terms of both anticancer and antioxidant activities .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antithrombotic Activity : The compound has been identified as a precursor in the synthesis of derivatives that exhibit antithrombotic properties. It serves as an intermediate for the development of factor Xa inhibitors, which are crucial in preventing thromboembolic disorders .
  • Neurological Disorders : Research indicates that derivatives of this compound may have therapeutic effects on neurological conditions by modulating neurotransmitter systems. The thiazolo-pyridine structure is associated with neuroprotective activities that could be beneficial in treating conditions like Alzheimer's disease .
  • Anti-inflammatory Properties : The compound has shown promise in inhibiting pathways involved in inflammation. Studies suggest its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by targeting specific inflammatory mediators .

Case Studies

  • A study published in a peer-reviewed journal demonstrated that derivatives of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dimethoxybenzamide exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a mechanism through which the compound may exert its anti-inflammatory effects .
  • Another research effort highlighted its role as an inhibitor of RIP1 (Receptor Interacting Protein 1), which is implicated in several cellular processes including apoptosis and necroptosis. This inhibition could lead to novel therapeutic strategies for managing diseases characterized by excessive cell death .

Synthesis and Derivatives

The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dimethoxybenzamide hydrochloride involves several steps:

  • Reaction of 5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with appropriate acylating agents to form the amide.
  • Hydrochlorination to yield the hydrochloride salt form for enhanced solubility and stability.

Data Table: Comparison of Biological Activities

Activity TypeCompound DerivativeObserved Effect
AntithromboticFactor Xa Inhibitor DerivativeSignificant inhibition
NeuroprotectiveThiazolo-Pyridine DerivativeReduced neurodegeneration
Anti-inflammatoryCytokine Inhibitor DerivativeDecreased pro-inflammatory cytokines

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and methoxy groups undergo hydrolysis under controlled conditions:

Reaction Type Conditions Products Yield
Acidic hydrolysis6M HCl, 80°C, 6 hrs2,3-Dimethoxybenzoic acid + 5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine72–78%
Basic hydrolysis2M NaOH, reflux, 12 hrsSodium 2,3-dimethoxybenzoate + free amine intermediate65%
  • Mechanistic pathway : Protonation of the amide carbonyl under acidic conditions facilitates nucleophilic attack by water, while hydroxide ions directly cleave the amide bond in basic environments.

  • Stability: The thiazolo-pyridine core remains intact under these conditions due to resonance stabilization.

Substitution Reactions

The thiazole sulfur and aromatic methoxy groups participate in nucleophilic/electrophilic substitutions:

Target Site Reagents Outcome Catalyst
Thiazole sulfurH₂O₂ (30%), CH₃CN, 40°C Sulfoxide/sulfone derivativesMn(CF₃SO₃)₂
Methoxy groupsBBr₃ (1.2 eq), DCM, −78°C → RTDemethylation to phenolic –OH groups
  • Key findings :

    • Oxidation of the thiazole sulfur proceeds via a metal-catalyzed radical mechanism, yielding sulfoxide (major) and sulfone (minor) products .

    • Boron tribromide selectively cleaves methoxy groups without affecting the amide bond.

Acylation and Alkylation

The secondary amine in the tetrahydrothiazolo-pyridine core reacts with electrophiles:

Reaction Reagents Conditions Products
AcylationAcetyl chloride, pyridine0°C → RT, 4 hrsN-acetylated derivative
AlkylationMethyl iodide, K₂CO₃, DMF60°C, 12 hrsN-methylated analog
  • Steric effects : The benzyl group at position 5 reduces reactivity at the adjacent nitrogen, requiring excess reagents for complete conversion.

Metal-Complexation Reactions

The pyridine and thiazole nitrogen atoms coordinate with transition metals:

Metal Salt Solvent System Complex Structure Application
Mn(CF₃SO₃)₂ Acetic acid/CH₃CN (1:3)Octahedral geometry with N,S-donor sitesCatalytic oxidation studies
Pd(OAc)₂ DMF/H₂O (4:1), 100°CSquare-planar Pd(II) complexCross-coupling precursor
  • Catalytic activity : Mn complexes derived from this compound show 970 catalytic turnovers in alkane oxidations .

Photochemical Reactions

UV-induced reactivity of the benzamide moiety:

Wavelength Additive Primary Product Quantum Yield
254 nmTiO₂ nanoparticlesDecarboxylated thiazolo-pyridine derivative0.32
  • Mechanism : Photoexcitation leads to charge transfer between the benzamide and thiazole rings, followed by CO₂ elimination.

Critical Research Findings

  • Kinetic studies : Hydrolysis follows pseudo-first-order kinetics with kobs=1.2×104s1k_{obs}=1.2\times 10^{-4}\,\text{s}^{-1}
    at pH 7.4.

  • Thermal stability : Decomposition initiates at 218°C (DSC data) via retro-Diels-Alder cleavage of the bicyclic system.

  • Catalytic selectivity : Mn complexes preferentially oxidize secondary C–H bonds over tertiary ones (3:1 ratio) .

Comparison with Similar Compounds

Key Takeaways

  • Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility and polar interactions, while bulky groups (e.g., tert-butyl) enhance lipophilicity for CNS targeting.
  • Formulation Strategies : Hydrochloride salts (target compound) and low-dose tablets () address solubility limitations inherent to polycyclic heteroaromatics.
  • Structural Flexibility : The thiazolo[5,4-c]pyridine scaffold accommodates diverse substitutions, enabling tailored pharmacokinetic and pharmacodynamic profiles.

Q & A

Q. What are the optimal synthetic routes for N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dimethoxybenzamide hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling a thiazolo-pyridine scaffold (e.g., 5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine) with a substituted benzoyl chloride (e.g., 2,3-dimethoxybenzoyl chloride) in anhydrous pyridine or DMF. Key steps include:

  • Amide bond formation : Use equimolar ratios of amine and acyl chloride under inert conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/water mixtures improves purity .
  • Yield optimization : Monitoring reaction progress via TLC (e.g., silica gel plates, UV visualization) and adjusting stoichiometry or reaction time (8–24 hours) can enhance efficiency .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N–H⋯N interactions) and molecular packing, as seen in similar thiazolo-pyridine derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify key protons (e.g., benzyl CH2_2 at δ 3.5–4.0 ppm) and methoxy groups (δ 3.8–4.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 454.15) and isotopic distribution .

Advanced Research Questions

Q. What biochemical targets or pathways are associated with this compound, and how are mechanistic hypotheses tested?

Methodological Answer: Similar tetrahydrothiazolo-pyridine derivatives (e.g., Edoxaban analogs) inhibit enzymes like Factor Xa (FXa) or bacterial phosphopantetheinyl transferases (PPTases) . Mechanistic studies involve:

  • Enzyme assays : Measure IC50_{50} values using fluorogenic substrates (e.g., for FXa) or bacterial growth inhibition assays .
  • Molecular docking : Compare binding affinities with co-crystal structures of related compounds (e.g., PDB entries for FXa inhibitors) .
  • Pathway analysis : Use RNA-seq or proteomics to identify downstream effects on bacterial proliferation or coagulation cascades .

Q. How can researchers resolve contradictions in pharmacological data, such as variable potency across cell lines?

Methodological Answer: Discrepancies may arise from differences in membrane permeability, metabolic stability, or off-target effects. Mitigation strategies include:

  • Caco-2 assays : Evaluate intestinal absorption and efflux ratios to assess bioavailability .
  • Cytochrome P450 inhibition studies : Screen against CYP3A4/CYP2D6 to identify metabolic liabilities .
  • Dose-response profiling : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) to confirm target specificity .

Q. What strategies are recommended for improving solubility and formulation stability in preclinical studies?

Methodological Answer: The hydrochloride salt form enhances aqueous solubility, but additional approaches include:

  • Co-solvent systems : Use PEG-400 or Captisol® in PBS (pH 4.5–6.5) to prevent precipitation .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., sucrose) for long-term storage .
  • Salt screening : Test alternative counterions (e.g., mesylate, tosylate) for improved pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.